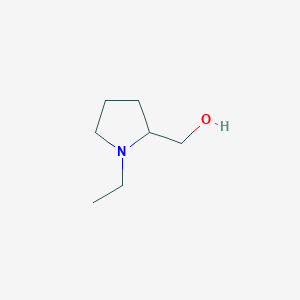

(1-Ethylpyrrolidin-2-yl)methanol

Overview

Description

(1-Ethylpyrrolidin-2-yl)methanol, also known as 1-ethyl-2-pyrrolidinone (1-EP), is an organic compound that belongs to the class of pyrrolidinones. It is a colorless liquid with a low melting point and boiling point, and is miscible with water, alcohols, and other organic solvents. 1-EP has a wide range of applications, from pharmaceuticals to industrial uses. It is used as a solvent, a reactant, and a stabilizer, and is also used in the production of certain drugs and other chemicals.

Scientific Research Applications

Catalytic Applications

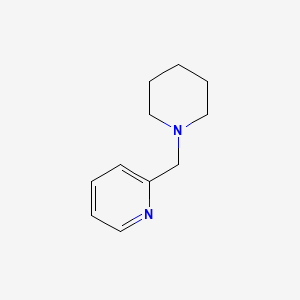

(1-Ethylpyrrolidin-2-yl)methanol has been studied in the context of catalysis. For example, it is used in iridium-catalyzed direct C-C coupling processes. This process, involving methanol and allenes, generates higher alcohols with all-carbon quaternary centers, representing a novel method for methanol hydrohydroxymethylation (Moran et al., 2011).

Synthesis and Chemical Analysis

In synthetic chemistry, this compound is integral in processes like the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine, achieved through the double reduction of cyclic sulfonamide precursors (Evans, 2007). Additionally, it is involved in the chiral catalysis and asymmetric autocatalysis for enantioselective additions of organozinc reagents (Soai & Shibata, 1997).

Molecular and Structural Analysis

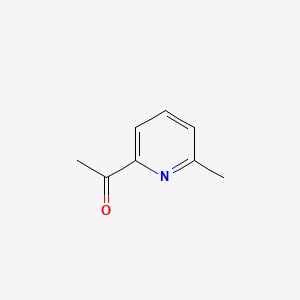

This compound has been used in the study of molecular and crystalline structures, such as in the synthesis and characterization of compounds like 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol (Percino et al., 2005).

Electro-Optic Materials

In the field of electro-optic materials, derivatives of this compound have been synthesized for use in nonlinear optical/electro-optic multilayers, contributing to advancements in electro-optic technology (Facchetti et al., 2003).

Pharmaceutical Analysis

Although you requested to exclude drug-related uses, it's worth noting that in pharmaceutical analysis, this compound has been referenced, particularly in methodologies for determining impurities in pharmaceuticals (Agbaba et al., 1999).

Safety and Hazards

Future Directions

The pyrrolidine ring, which is a part of “(1-Ethylpyrrolidin-2-yl)methanol”, is a versatile scaffold for novel biologically active compounds . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that “this compound” and similar compounds could have potential applications in drug discovery and development .

Biochemical Analysis

Biochemical Properties

(1-Ethylpyrrolidin-2-yl)methanol plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with methanol dehydrogenase, an enzyme involved in the oxidation of methanol to formaldehyde

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. For example, it can act as an inhibitor or activator of enzymes, depending on the context . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s mode of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure . Long-term studies are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function . At higher doses, this compound can have toxic or adverse effects, including disruption of cellular processes and potential toxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as methanol dehydrogenase, which plays a role in the oxidation of methanol to formaldehyde

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . Understanding these interactions is important for determining the bioavailability and pharmacokinetics of this compound.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell, depending on targeting signals and post-translational modifications . These localization patterns are crucial for understanding the compound’s activity and function at the subcellular level.

properties

IUPAC Name |

(1-ethylpyrrolidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-8-5-3-4-7(8)6-9/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQCZUMSSZNLJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293319 | |

| Record name | (1-ethylpyrrolidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3433-34-9 | |

| Record name | 3433-34-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-ethylpyrrolidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid](/img/structure/B1266812.png)

![1,2,4-Triazolo[3,4-b]benzothiazole](/img/structure/B1266817.png)

![3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1266818.png)

![2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1266832.png)